![molecular formula C10H9BrF3NO B1448779 2-ブロモ-N-[2-メチル-3-(トリフルオロメチル)フェニル]アセトアミド CAS No. 2003738-93-8](/img/structure/B1448779.png)
2-ブロモ-N-[2-メチル-3-(トリフルオロメチル)フェニル]アセトアミド
概要
説明
2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide is an organic compound that features a bromine atom, a trifluoromethyl group, and an acetamide moiety
科学的研究の応用
2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound’s unique chemical structure makes it useful in the development of advanced materials, including polymers and coatings.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of brominated and trifluoromethylated compounds with biological targets.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It carries the warning symbols for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
作用機序
Brominated Compounds
Brominated compounds are often used in medicinal chemistry due to their unique reactivity. They can undergo various types of reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and function, potentially altering its interaction with biological targets.
Trifluoromethyl Compounds
The trifluoromethyl group (-CF3) is a common feature in many pharmaceuticals and agrochemicals. It’s known to influence the chemical reactivity, physico-chemical behavior, and biological activity of compounds . For example, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Aromatic Compounds
The compound also contains an aromatic phenyl group. Aromatic compounds, such as benzene and its derivatives, are known to participate in electrophilic aromatic substitution reactions . These reactions can result in the addition of various functional groups to the aromatic ring, potentially affecting the compound’s biological activity.
生化学分析
Biochemical Properties
2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide on cellular processes are diverse and depend on the type of cells being studied. In some cell types, this compound has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may influence the activity of transcription factors, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, 2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide can affect cellular metabolism by interacting with key metabolic enzymes, potentially leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors, which can result in the inhibition or activation of their activity. For instance, the bromine atom in the compound may form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition . Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, thereby modulating their function .
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as the modulation of specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Studies in animal models have identified threshold doses beyond which the compound’s toxic effects become pronounced, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biochemical properties . Additionally, 2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide can influence metabolic flux by modulating the activity of key enzymes, thereby affecting the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters or passively diffuse through lipid bilayers . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of 2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide typically involves the bromination of a precursor compound followed by acetamidation. One common method includes the bromination of 2-methyl-3-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The resulting bromoaniline is then reacted with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反応の分析
Types of Reactions
2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions, with conditions tailored to the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
類似化合物との比較
Similar Compounds
2-Bromo-4-(trifluoromethyl)aniline: Similar in structure but lacks the acetamide group.
2-Bromo-3,3,3-trifluoropropene: Contains a bromine and trifluoromethyl group but differs in the overall structure.
N-(2-Bromo-4-(trifluoromethyl)phenyl)acetamide: Similar but with different substitution patterns on the aromatic ring.
Uniqueness
2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both bromine and trifluoromethyl groups enhances its potential for diverse applications in various fields.
特性
IUPAC Name |
2-bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-6-7(10(12,13)14)3-2-4-8(6)15-9(16)5-11/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIXWBGDVRGSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


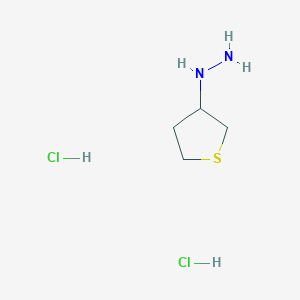
![[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1448697.png)

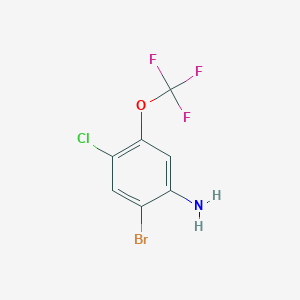
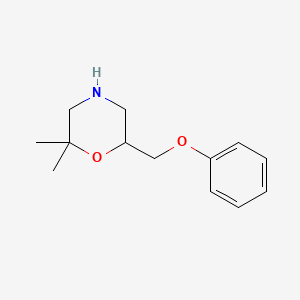
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1448703.png)

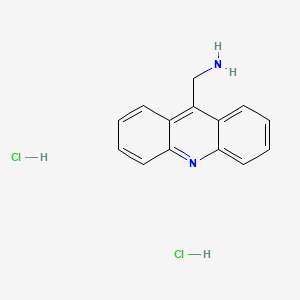
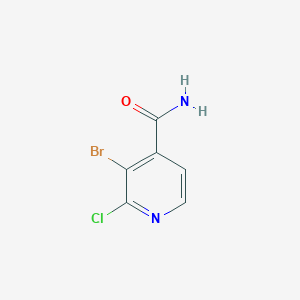
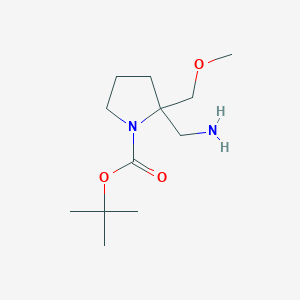
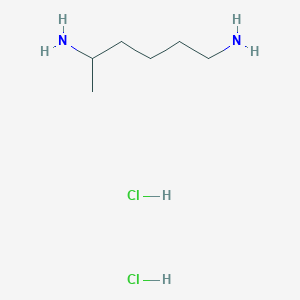
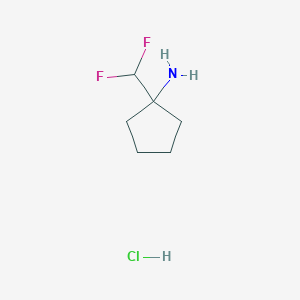
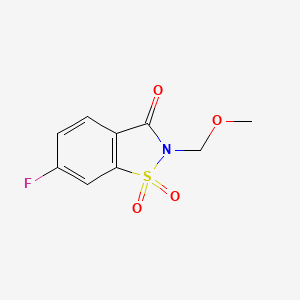
![6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B1448719.png)
